sodium;2-oxo(1,2,3-13C3)propanoate

Catalog No.
S735382
CAS No.
142014-11-7
M.F
C3H3NaO3
M. Wt
113.022 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;2-oxo(1,2,3-13C3)propanoate

CAS Number

142014-11-7

Product Name

sodium;2-oxo(1,2,3-13C3)propanoate

IUPAC Name

sodium;2-oxo(1,2,3-13C3)propanoate

Molecular Formula

C3H3NaO3

Molecular Weight

113.022 g/mol

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1;

InChI Key

DAEPDZWVDSPTHF-HCULJTSZSA-M

SMILES

CC(=O)C(=O)[O-].[Na+]

Synonyms

2-Oxopropanoic Acid13C3 Sodium Salt; Sodium Pyruvate13C3; Sodium α-Ketopropionate13C3

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]

Isomeric SMILES

[13CH3][13C](=O)[13C](=O)[O-].[Na+]

Studying Brain Metabolism of Exogenous Pyruvate

One crucial application of Sodium pyruvate-(13-C)3 involves investigating the brain's ability to utilize externally introduced pyruvate (exogenous pyruvate) as an energy source []. Researchers administer this compound and then use techniques like nuclear magnetic resonance (NMR) spectroscopy to track the metabolic fate of the labeled carbon atoms within the brain cells. This approach helps scientists understand how the brain utilizes alternative energy sources under specific conditions, potentially providing insights into various neurological disorders [].

Sodium 2-oxo(1,2,3-13C3)propanoate is a sodium salt derived from 2-oxo(1,2,3-13C3)propanoic acid. Its chemical formula is C3H3NaO3\text{C}_3\text{H}_3\text{NaO}_3 and it features a molecular weight of approximately 113.021 g/mol. The compound is characterized by the presence of a 13C isotope at specific positions in the propanoate structure, which makes it particularly useful in isotopic labeling studies. This compound is also known as sodium pyruvate-13C3 and is often utilized in various biochemical applications due to its role as an intermediate in metabolic pathways.

Sodium pyruvate-(13-C)3 acts as a tracer molecule in metabolic studies. When introduced into a cell culture or organism, it becomes incorporated into metabolic pathways. Researchers can then use NMR to track the incorporation of the 13C label into downstream metabolites, revealing the fate of pyruvate within the system [].

Case Study: Studying Brain Metabolism

One application of Sodium pyruvate-(13-C)3 involves investigating brain metabolism. Exogenous (added from outside) pyruvate can be taken up by brain cells and contribute to energy production. By using Sodium pyruvate-(13-C)3, researchers can trace the utilization of pyruvate in the brain, providing insights into its role in supporting neuronal function [].

  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield acetate and carbon dioxide.
  • Reduction: It can be reduced to form lactic acid or other derivatives through enzymatic pathways in biological systems.
  • Transamination: In the presence of amino groups, it can participate in transamination reactions, forming amino acids.

These reactions highlight its role as a key intermediate in metabolic processes, particularly in energy production and amino acid synthesis.

Sodium 2-oxo(1,2,3-13C3)propanoate exhibits several biological activities:

  • Metabolic Intermediate: It serves as an important substrate in glycolysis and gluconeogenesis, facilitating energy production.
  • Cellular Respiration: The compound is involved in the Krebs cycle, contributing to ATP production through oxidative phosphorylation.
  • Antioxidant Properties: Some studies suggest that sodium pyruvate can exert protective effects against oxidative stress in cells.

These biological activities make it a valuable compound for research in cellular metabolism and energy dynamics.

Several methods are employed to synthesize sodium 2-oxo(1,2,3-13C3)propanoate:

  • Chemical Synthesis:
    • Starting from propanoic acid or its derivatives, the introduction of a carbonyl group can be achieved through oxidation processes.
    • The sodium salt form can be obtained by neutralizing the resulting acid with sodium hydroxide or sodium carbonate.
  • Biological Synthesis:
    • Microbial fermentation processes using specific strains of bacteria can yield sodium pyruvate naturally, which can then be isotopically labeled using 13C sources.

These methods allow for both laboratory synthesis and biotechnological production of the compound.

Sodium 2-oxo(1,2,3-13C3)propanoate has various applications:

  • Research Tool: It is widely used in metabolic studies to trace carbon flow through metabolic pathways.
  • Cell Culture: As a supplement in cell culture media, it supports cell growth and metabolism.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its roles in metabolism and cellular protection.

These applications underscore its significance in both research and industrial contexts.

Interaction studies involving sodium 2-oxo(1,2,3-13C3)propanoate focus on its metabolic interactions with other compounds:

  • With Amino Acids: It interacts with amino acids during transamination reactions, influencing protein synthesis.
  • With Enzymes: The compound serves as a substrate for various enzymes involved in metabolic pathways, such as lactate dehydrogenase.

These interactions are crucial for understanding its role in metabolic networks and cellular functions.

Sodium 2-oxo(1,2,3-13C3)propanoate shares similarities with several related compounds:

Compound NameChemical FormulaKey Features
Sodium PropionateC3H5NaO2Commonly used as a preservative; no isotopes.
Sodium PyruvateC3H3NaO3Closely related; involved in energy metabolism.
Sodium AcetateC2H3NaO2Used as a buffer; simpler structure than propanoate.
Sodium LactateC3H5NaO3Important for lactic acid metabolism; similar applications.

The uniqueness of sodium 2-oxo(1,2,3-13C3)propanoate lies primarily in its isotopic labeling capabilities (with three 13C atoms), which make it particularly valuable for tracing studies and metabolic research compared to its non-labeled counterparts.

Dates

Modify: 2023-08-15

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